(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide
Description
(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound with a unique structure that includes a cyclobutyl group, a hydroxyethyl group, and a pyrrolidine ring
Properties
IUPAC Name |
(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-7-6-13(8-2-1-3-8)11(16)9-4-5-10(15)12-9/h8-9,14H,1-7H2,(H,12,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVMVXSBAZWRPF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)C(=O)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N(CCO)C(=O)[C@H]2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of cyclobutylamine with 2-hydroxyethylamine and a suitable carboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide: Lacks the (2R) configuration.
N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an amide group.
N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxylate: Contains an ester group instead of an amide group.
Uniqueness
The unique combination of the cyclobutyl group, hydroxyethyl group, and pyrrolidine ring in (2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide contributes to its distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
